Cycloheptane, tetradecafluoro-
Description
Contextualization within Perfluorinated Organic Compounds (PFOCs) Research
Perfluorinated organic compounds are distinguished by the presence of carbon-fluorine bonds, which are among the strongest covalent bonds in organic chemistry. This inherent strength imparts exceptional thermal stability and chemical inertness to PFOCs. rutgers.edu As a result, they have been utilized in a wide array of applications, from polymers and refrigerants to surfactants and fire-fighting foams. researchgate.net However, the very stability of these compounds also contributes to their persistence in the environment, leading to extensive research into their environmental fate and potential for bioaccumulation. acs.org Cycloheptane (B1346806), tetradecafluoro- is classified as a per- and polyfluoroalkyl substance (PFAS), a group of chemicals that has garnered significant regulatory and scientific attention. nih.gov
Historical Development and Significance of Perfluorinated Alicyclic Systems
The synthesis of perfluorinated compounds on a significant scale dates back to the mid-20th century, driven by the need for chemically resistant materials for various industrial and military applications. A key breakthrough in the production of perfluorinated alicyclics was the development of the Fowler process. This method involves the vapor-phase fluorination of a hydrocarbon or its partially fluorinated derivative over a high-valency metal fluoride (B91410), typically cobalt(III) fluoride, at elevated temperatures. researchgate.net While effective, this process can lead to complex mixtures of products due to carbocation rearrangements. researchgate.net To enhance yield and selectivity, researchers have often turned to using aromatic hydrocarbons as starting materials; for instance, toluene (B28343) is a preferred precursor for producing perfluoromethylcyclohexane. researchgate.net Another significant method for the synthesis of perfluorinated compounds is electrochemical fluorination (ECF), or the Simons process, where an organic compound is electrolyzed in anhydrous hydrogen fluoride. nih.gov These foundational techniques paved the way for the creation of a wide range of perfluorinated alicyclic systems, including those with varying ring sizes, which became crucial for both fundamental research and the development of advanced materials.
Unique Structural Features and Implications for Research Trajectories
The substitution of hydrogen with larger fluorine atoms and the distinct electronic properties of the C-F bond introduce significant structural differences between perfluorinated cycloalkanes and their hydrocarbon counterparts. While cyclohexane (B81311) has a well-defined chair conformation, the perfluorinated analogue, perfluorocyclohexane, also predominantly exists in a chair conformation but with altered bond lengths and angles. wikipedia.org
The conformational analysis of cycloheptane is notably more complex than that of cyclohexane, with multiple low-energy conformations such as the twist-chair and twist-boat. It is therefore expected that the perfluorination of the seven-membered ring in Cycloheptane, tetradecafluoro- would lead to an even more intricate conformational landscape. While specific experimental studies on the conformational preferences of tetradecafluorocycloheptane are not widely available, research on linear perfluoroalkanes has shown a preference for helical structures over the all-trans (zigzag) arrangement of hydrocarbons. This is attributed to the minimization of steric repulsion between the larger fluorine atoms. This suggests that the seven-membered ring of tetradecafluorocycloheptane likely adopts conformations that differ significantly from cycloheptane to accommodate the steric and electrostatic demands of the fluorine atoms. These unique structural characteristics are a key driver for ongoing research, as the three-dimensional shape of a molecule is a critical determinant of its physical and chemical properties, and ultimately its potential applications.
Properties of Cycloheptane, tetradecafluoro-
The following table summarizes some of the computed physicochemical properties of Cycloheptane, tetradecafluoro-. It is important to note that these values are largely derived from computational models and may not reflect experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C7F14 | PubChem nih.gov |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluorocycloheptane | PubChem nih.gov |
| CAS Number | 355-59-9 | PubChem nih.gov |
| Molar Mass | 350.05 g/mol | PubChem nih.gov |
| XLogP3 | 3.6 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 14 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Exact Mass | 349.9776443 Da | PubChem nih.gov |
| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |
Structure
2D Structure
Properties
CAS No. |
355-59-9 |
|---|---|
Molecular Formula |
C7F14 |
Molecular Weight |
350.05 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluorocycloheptane |
InChI |
InChI=1S/C7F14/c8-1(9)2(10,11)4(14,15)6(18,19)7(20,21)5(16,17)3(1,12)13 |
InChI Key |
FNVLGCVAWPSVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Purification
Electrochemical Fluorination (ECF) as a Foundational Synthesis Route
Electrochemical fluorination, particularly the Simons process, stands as a cornerstone for the industrial production of perfluorinated organic compounds, including Cycloheptane (B1346806), tetradecafluoro-. wikipedia.org This method involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410). wikipedia.org
Investigation of Reaction Conditions and Yield Optimization
The efficiency and product distribution of the ECF process are highly dependent on several key parameters. The electrolysis is typically conducted at a cell potential of 5-6 volts using a nickel-plated anode. wikipedia.org The concentration of the cycloheptane substrate in the anhydrous hydrogen fluoride electrolyte is a critical factor influencing the yield. While specific yield data for the direct ECF of cycloheptane to its perfluorinated counterpart is not extensively detailed in the provided search results, the general principle in ECF is that starting with a partially fluorinated material can lead to higher yields of the desired perfluorinated product. thieme-connect.de
| Parameter | Typical Range/Value | Impact on Synthesis |
| Cell Potential | 5-6 V | Drives the fluorination reaction. |
| Anode Material | Nickel-plated | Catalyzes the formation of the fluorinating species. |
| Electrolyte | Anhydrous Hydrogen Fluoride | Serves as both the solvent and fluorine source. wikipedia.org |
| Substrate Concentration | Variable | Affects reaction rate and selectivity. |
| Temperature | 5-6 °C | Influences reaction kinetics and byproduct formation. thieme-connect.de |
This table provides a general overview of typical ECF conditions; specific optimal conditions for Cycloheptane, tetradecafluoro- synthesis may vary.
Mechanistic Studies of Carbon-Fluorine Bond Formation in ECF
The precise mechanism of the Simons ECF process is complex and still a subject of investigation. It is widely believed that the process does not involve the direct electrochemical oxidation of the organic substrate. core.ac.uk Instead, the electrochemical step is the oxidation of the nickel anode in the presence of fluoride ions to form a high-valent nickel fluoride layer (NixFy) on the anode surface. core.ac.ukresearchgate.net This layer, likely containing Ni³⁺ or even Ni⁴⁺ species, acts as the effective fluorinating agent, reacting with the organic substrate that diffuses to the anode. core.ac.uk
The formation of carbon-fluorine bonds is thought to occur through a radical or cationic intermediate. The high-valent nickel fluoride abstracts a hydrogen atom from a C-H bond of the cycloheptane molecule, generating a cycloheptyl radical. This radical then reacts with a fluoride from the nickel fluoride layer to form a C-F bond. This process is repeated until all hydrogen atoms are substituted with fluorine.
Analysis of Byproduct Formation and Selectivity Enhancement
A significant challenge in ECF is the formation of a variety of byproducts, which can complicate purification and reduce the yield of the desired Cycloheptane, tetradecafluoro-. Common byproducts in the ECF of hydrocarbons include shorter-chain perfluoroalkanes resulting from carbon-carbon bond cleavage, as well as isomers and partially fluorinated compounds. thieme-connect.de Ring cleavage is a known phenomenon in the ECF of cyclic compounds. thieme-connect.de
Strategies to enhance selectivity towards the desired perfluorinated cycloheptane include careful control of reaction parameters such as voltage, current density, and substrate concentration. The use of partially fluorinated starting materials can also improve the yield of the fully fluorinated product. thieme-connect.de
Alternative Synthetic Pathways for Perfluorinated Cycloheptanes
While ECF is a major industrial method, other synthetic strategies have been explored for the preparation of perfluorinated cycloalkanes.
Hydrogenation of Fluorinated Alkene Precursors under Controlled Conditions
A potential, though less direct, route to Cycloheptane, tetradecafluoro- involves the hydrogenation of a corresponding perfluorocycloheptene precursor. The hydrogenation of fluorinated molecules is a developing field that offers a pathway to saturated fluorinated scaffolds. rsc.org This method would first require the synthesis of a suitable perfluorinated cycloheptene (B1346976). The subsequent hydrogenation would need to be carried out under controlled conditions to achieve saturation of the double bond without causing defluorination or other side reactions. The specifics of catalysts and reaction conditions for the hydrogenation of a perfluorinated cycloheptene to its corresponding alkane are an area of ongoing research.
Utilization of Specialized Fluorinating Agents (e.g., Cobalt(III) Fluoride) in Perfluorination Processes
High-valency metal fluorides, such as Cobalt(III) fluoride (CoF₃), are powerful fluorinating agents that can be used to convert hydrocarbons to their perfluorinated analogs. wikipedia.orglaboratorynotes.com This method, often referred to as the Fowler process, involves passing the vapor of the hydrocarbon over a heated bed of the metal fluoride. acs.org The CoF₃ is reduced to Cobalt(II) fluoride (CoF₂) in the process, which can then be regenerated by treatment with elemental fluorine. wikipedia.org
The reaction with CoF₃ is highly exothermic and can lead to fragmentation of the hydrocarbon backbone. acs.org However, by controlling the reaction temperature, it is possible to achieve perfluorination with some degree of selectivity. This method has been shown to be effective for the fluorination of various hydrocarbons and could be applied to the synthesis of Cycloheptane, tetradecafluoro-. oakwoodchemical.com
| Fluorinating Agent | Process | Key Features |
| Electrochemical Fluorination | Simons Process | Industrial scale, uses anhydrous HF, forms a nickel fluoride intermediate. wikipedia.orgcore.ac.uk |
| Cobalt(III) Fluoride | Fowler Process | High-valency metal fluoride, gas-phase reaction, requires regeneration of the agent. wikipedia.orgacs.org |
This table compares the key features of the two main perfluorination methods discussed.
Cutting-Edge Purification and Separation Techniques
The successful isolation of high-purity Cycloheptane, tetradecafluoro- from a mixture of reaction byproducts, isomers, and analogues necessitates the use of advanced and strategic purification methodologies. The choice of technique is dictated by the nature of the impurities and the desired final purity.
Heteroazeotropic Distillation for Impurity Resolution
Azeotropic distillation is a powerful technique for separating components with close boiling points. wikipedia.orgnist.gov When dealing with perfluorinated compounds, which often form azeotropes with hydrocarbons or other fluorocarbons, heteroazeotropic distillation can be particularly effective. wikipedia.orggoogle.com This process involves the addition of an entrainer that forms a minimum-boiling heterogeneous azeotrope with one or more of the components, leading to the formation of two immiscible liquid phases upon condensation. wikipedia.org This allows for separation in a decanter.
For a hypothetical mixture containing Cycloheptane, tetradecafluoro- and a close-boiling hydrocarbon impurity, an entrainer such as a carefully selected alcohol or ester could be introduced. The entrainer would preferentially form a heteroazeotrope with the hydrocarbon, which would then be distilled off, leaving behind the purified perfluorocycloheptane. The selection of an appropriate entrainer is crucial and would be based on its ability to form a low-boiling azeotrope and its immiscibility with the perfluorinated phase.
Table 1: Hypothetical Heteroazeotropic Distillation Parameters for Cycloheptane, tetradecafluoro- Purification
| Parameter | Value |
| Feed Composition | Cycloheptane, tetradecafluoro- (95%), Hydrocarbon Impurity (5%) |
| Entrainer | Hypothetical Fluorophilic Alcohol |
| Column Type | Packed or Tray Column |
| Operating Pressure | Atmospheric |
| Top Product | Heteroazeotrope of Entrainer and Hydrocarbon Impurity |
| Bottom Product | High-Purity Cycloheptane, tetradecafluoro- |
Crystallization-Based Separation of Isomers and Analogues
Crystallization is a thermodynamic separation process that can be highly effective for isolating specific isomers from a mixture. The separation is based on differences in the crystal lattice energies and melting points of the components. For perfluorinated compounds, which can exist as various structural isomers, fractional crystallization can be a viable purification method.
The process would involve dissolving the impure Cycloheptane, tetradecafluoro- in a suitable solvent at an elevated temperature and then gradually cooling the solution. The isomer with the highest melting point and lowest solubility would crystallize out first, allowing for its separation by filtration. The choice of solvent is critical; it must exhibit a significant difference in solubility for the various isomers as a function of temperature. Perfluorinated solvents or highly fluorinated ethers could be potential candidates.
Table 2: Theoretical Fractional Crystallization for Isomer Separation of Cycloheptane, tetradecafluoro-
| Step | Description | Expected Outcome |
| 1. Dissolution | Dissolve impure mixture in a selected fluorinated solvent at elevated temperature. | Homogeneous solution of isomers. |
| 2. Cooling | Gradually cool the solution to a predetermined temperature. | Preferential crystallization of the least soluble isomer. |
| 3. Filtration | Separate the crystallized solid from the mother liquor. | Solid phase enriched in the target isomer. |
| 4. Repetition | Repeat the process with the mother liquor to isolate other isomers. | Sequential separation of isomers. |
Chromatographic Fractionation for High-Purity Isolation
Chromatographic techniques offer high-resolution separation and are indispensable for achieving very high levels of purity. For perfluorinated compounds, both gas chromatography (GC) and liquid chromatography (LC) can be employed.
Gas Chromatography (GC): For volatile compounds like Cycloheptane, tetradecafluoro-, GC is a suitable method. A long capillary column with a stationary phase selected for its interaction with fluorinated compounds would be used. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. Isomers of perfluorinated compounds can often be separated based on differences in their volatility and interaction with the column's stationary phase.
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile technique for the purification of less volatile or thermally sensitive compounds. For perfluorocycloalkanes, reversed-phase HPLC with a C18 or a specialized fluorous stationary phase could be effective. patentbuddy.com The use of a fluorous stationary phase can enhance the retention and separation of fluorinated compounds. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, can be used to optimize the separation of complex mixtures of isomers and analogues.
Table 3: Illustrative Chromatographic Conditions for Cycloheptane, tetradecafluoro- Purification
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column with a fluorinated stationary phase | C18 or Fluorous stationary phase column |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol/Water gradient |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | UV Detector or Mass Spectrometer (MS) |
| Principle | Separation based on volatility and interaction with stationary phase | Separation based on polarity and partitioning |
| Application | Analysis and purification of volatile isomers | Purification of less volatile isomers and analogues |
In Depth Molecular Structure and Conformational Dynamics Research
Theoretical and Computational Chemistry Approaches to Conformational Landscapes:
Conformational Search Algorithms and Potential Energy Surface Mapping:Advanced algorithms like the Tork method or the spherical conformational landscape model would be used to systematically explore the entire potential energy surface of the molecule. This would ensure a thorough identification of all possible low-energy conformations and the pathways connecting them.
Development and Validation of Quantum Chemistry-Based Force Fields for Perfluorinated Systems
The accurate modeling of perfluorinated systems, such as Cycloheptane (B1346806), tetradecafluoro-, presents a significant challenge for classical molecular mechanics simulations due to the unique electronic properties of fluorine atoms. Standard force fields often fail to capture the subtle interplay of electrostatic and steric interactions that govern the conformational landscape of these molecules. Consequently, the development and validation of specialized force fields, rigorously parameterized against high-level quantum chemistry calculations, are crucial for obtaining reliable simulation results. This section delves into the methodologies and findings of such research, focusing on the application to perfluorinated cycloalkanes.
The development of a robust force field for a molecule like tetradecafluorocycloheptane typically begins with a thorough exploration of its potential energy surface using quantum mechanical (QM) methods. Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to determine the geometries and relative energies of various conformers. For cycloheptane and its derivatives, the most common conformations are the twist-chair (TC), chair (C), boat (B), and twist-boat (TB).
Research Findings from Quantum Mechanical Calculations:
Quantum chemical studies on analogous systems, such as perfluorocyclohexane, have demonstrated that the introduction of fluorine atoms significantly alters the conformational energies compared to their hydrocarbon counterparts. These studies, often employing methods like HF, B3LYP, and MP2 with basis sets such as 6-31++G, provide the foundational data for force field parameterization. For instance, theoretical studies on hexafluorocyclohexane isomers have quantified the relative stabilities of various chair and boat conformers, highlighting the preference for conformers that minimize unfavorable electrostatic interactions between the highly electronegative fluorine atoms.
Force Field Parameterization and Validation:
Force fields like the Optimized Potentials for Liquid Simulations (OPLS) and the CHARMM General Force Field (CGenFF) are often extended to include parameters for perfluorinated compounds. The parameterization process for a molecule like tetradecafluorocycloheptane would involve the following steps:
Quantum Mechanical Calculations: A comprehensive QM study would be performed to identify all stable conformers of tetradecafluorocycloheptane and calculate their relative energies and key geometrical parameters (bond lengths, angles, and dihedral angles).
Parameter Fitting: The non-bonded (van der Waals and electrostatic) and bonded (bond, angle, and dihedral) parameters of the chosen force field functional form are adjusted to best reproduce the QM data. The torsional parameters are particularly critical for accurately representing the energy barriers between different conformers.
Validation: The newly parameterized force field is then validated by performing molecular dynamics (MD) simulations. The results of these simulations are compared against available experimental data (if any) or against the original QM data for properties that were not used in the fitting process. This can include properties like liquid density, heat of vaporization, and radial distribution functions.
The following interactive data tables illustrate the type of data generated during the QM calculation phase and how it is used to validate the developed force field.
Table 1: Hypothetical Quantum Mechanical Conformational Analysis of Tetradecafluorocycloheptane
This table presents hypothetical relative energies for the primary conformers of tetradecafluorocycloheptane, as would be determined by high-level quantum mechanical calculations. Such data forms the benchmark for force field parameterization.
| Conformer | Point Group Symmetry | Relative Energy (kcal/mol) - QM Calculation |
| Twist-Chair (TC) | C₂ | 0.00 |
| Chair (C) | Cₛ | 2.50 |
| Boat (B) | Cₛ | 4.80 |
| Twist-Boat (TB) | C₂ | 3.20 |
Table 2: Force Field Validation Against Quantum Mechanical Data
This table compares the relative conformational energies of tetradecafluorocycloheptane as predicted by a newly developed hypothetical force field against the benchmark quantum mechanical data. The accuracy of the force field is assessed by the deviation from the QM results.
| Conformer | Relative Energy (kcal/mol) - QM Calculation | Relative Energy (kcal/mol) - Force Field Simulation | Deviation (kcal/mol) |
| Twist-Chair (TC) | 0.00 | 0.00 | 0.00 |
| Chair (C) | 2.50 | 2.65 | +0.15 |
| Boat (B) | 4.80 | 4.98 | +0.18 |
| Twist-Boat (TB) | 3.20 | 3.35 | +0.15 |
The development of accurate, quantum chemistry-based force fields is an ongoing area of research. For complex molecules like tetradecafluorocycloheptane, these force fields are indispensable for conducting meaningful molecular dynamics simulations to study their behavior in various environments, from bulk liquids to biological interfaces. The close agreement between the force field predictions and high-level QM calculations, as hypothetically illustrated, provides confidence in the ability of the classical model to capture the essential physics of the system.
Elucidation of Chemical Reactivity and Reaction Mechanisms
Fundamental Studies of Carbon-Fluorine Bond Activation
No published studies were found that specifically investigate the activation of carbon-fluorine bonds on Cycloheptane (B1346806), tetradecafluoro-.
Exploration of Derivatization Reactions for Functionalization
There is no available literature detailing the derivatization of Cycloheptane, tetradecafluoro- for functionalization purposes.
Acylation Reactions and their Application in Functionalization
No specific examples or methodologies for the acylation of Cycloheptane, tetradecafluoro- have been reported in the scientific literature.
Alkylation Reactions for Modifying Molecular Polarity
Research on the alkylation of Cycloheptane, tetradecafluoro- to modify its molecular polarity has not been published.
Silylation Strategies for Enhanced Volatility and Stability
There are no documented silylation strategies applied to Cycloheptane, tetradecafluoro-.
Development of Novel Derivatization Reagents and Methodologies
The development of novel derivatization reagents or methodologies specifically targeting Cycloheptane, tetradecafluoro- is not described in the available data.
Mechanistic Investigations of Cycloheptane, Tetradecafluoro- Reactions
No mechanistic investigations into the reactions of Cycloheptane, tetradecafluoro- have been published.
Due to the absence of specific research in these areas, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time.
Kinetic and Thermodynamic Analysis of Reaction Pathways
Direct kinetic and thermodynamic data for Cycloheptane, tetradecafluoro- are scarce in publicly available literature due to its chemical inertness. However, insights can be drawn from studies on analogous perfluorinated alkanes and from theoretical calculations.
Thermodynamic Considerations:
The high stability of perfluoroalkanes is rooted in the high bond dissociation energy of the C-F bond. nist.gov Thermodynamic data for similar compounds, such as perfluoro(methylcyclohexane), are available through resources like the NIST WebBook and can be used to estimate the properties of Cycloheptane, tetradecafluoro-. nist.gov The standard enthalpy of formation is a key parameter in assessing the thermodynamic feasibility of potential reactions. For instance, decomposition reactions are typically highly endothermic.
Kinetic Analysis:
Kinetic analysis of reactions involving perfluorinated compounds often focuses on overcoming the significant activation energy required for C-F bond cleavage. digitellinc.com Reaction Progress Kinetic Analysis (RPKA) is a powerful method for studying the kinetics of chemical reactions, providing detailed information from a minimal number of experiments. wikipedia.org While specific kinetic studies on Cycloheptane, tetradecafluoro- are not readily found, the principles of RPKA could be applied to investigate its potential reactivity under forcing conditions, such as in the presence of strong reagents or catalysts.
Advanced computational methods, such as Density Functional Theory (DFT), are instrumental in predicting reaction pathways and calculating activation barriers for the decomposition of perfluorinated compounds. nih.gov These theoretical studies can provide valuable insights into the thermodynamics and kinetics of potential reactions where experimental data is lacking. nih.gov
Table 1: General Thermodynamic and Kinetic Parameters of Interest for Perfluoroalkane Reactions
| Parameter | Description | Relevance to Cycloheptane, tetradecafluoro- |
| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | A high negative value indicates high stability. Essential for calculating the enthalpy change of potential reactions. |
| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. | Determines the spontaneity of formation. Key for predicting the equilibrium position of a reaction. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Expected to be very high for reactions involving C-F bond cleavage in Cycloheptane, tetradecafluoro-. |
| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. | Would be extremely small for most reactions of Cycloheptane, tetradecafluoro- under ambient conditions. |
This table is illustrative and highlights the types of data required for a thorough analysis. Specific values for Cycloheptane, tetradecafluoro- are not currently available in the public domain.
In-Situ Spectroscopic and Electroanalytical Techniques for Intermediate Detection
Given the anticipated high activation barriers and the potential for complex reaction mixtures, in-situ techniques are indispensable for studying the reactivity of and detecting transient intermediates in reactions involving perfluorinated compounds.
In-Situ Spectroscopic Techniques:
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: As fluorine-19 has a natural abundance of 100% and is highly sensitive, ¹⁹F NMR is a powerful tool for tracking the fate of fluorinated compounds in a reaction mixture. nih.gov It can be used to identify and quantify the parent compound, any fluorinated intermediates, and the final products, including the fluoride (B91410) ion, providing direct insight into reaction pathways. nih.gov
Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This technique is particularly useful for studying reactions occurring at interfaces, such as on a catalyst surface. digitellinc.com For instance, in the catalytic decomposition of perfluorinated compounds, ATR-FTIR can monitor the adsorption of reactants and the formation of surface-bound intermediates in real-time. nih.gov
Raman Spectroscopy: In-situ Raman spectroscopy can complement FTIR by providing information about the vibrational modes of molecules, which is useful for identifying species in a reaction mixture, particularly in aqueous systems.
Electroanalytical Techniques:
Electrochemical methods offer a sensitive means to induce and monitor reactions of fluorinated compounds. researchgate.netbaranlab.org
Cyclic Voltammetry (CV): CV can be used to probe the redox behavior of Cycloheptane, tetradecafluoro-. Although direct oxidation or reduction is expected to be difficult, this technique could be employed to study its interaction with electrochemically generated reactive species or to investigate the electrochemical properties of potential degradation products.
Ion-Selective Electrodes (ISEs): A fluoride ISE can be used to monitor the concentration of fluoride ions released during a decomposition reaction in real-time. nih.gov This provides a direct measure of the extent of C-F bond cleavage.
Liquid Chromatography-Mass Spectrometry (LC-MS): While not strictly an in-situ technique for monitoring a reaction vessel, online or automated LC-MS systems can provide quasi-real-time analysis of reaction aliquots. nih.gov This is particularly valuable for identifying a wide range of potential intermediates and products in complex reaction mixtures.
Table 2: Application of Analytical Techniques for Studying Cycloheptane, tetradecafluoro- Reactivity
| Technique | Information Provided | Potential Application to Cycloheptane, tetradecafluoro- |
| ¹⁹F NMR Spectroscopy | Identification and quantification of fluorinated species. | Tracking the disappearance of the parent compound and the appearance of fluorinated intermediates and fluoride ions. nih.gov |
| ATR-FTIR Spectroscopy | Vibrational modes of molecules at a surface. | Studying heterogeneous catalytic decomposition by observing surface-adsorbed species. digitellinc.comnih.gov |
| Cyclic Voltammetry | Redox potentials and electrochemical reactivity. | Investigating potential for electrochemical degradation, though likely at extreme potentials. |
| Fluoride Ion-Selective Electrode | Concentration of free fluoride ions. | Quantifying the extent of defluorination during a reaction. nih.gov |
| LC-MS | Separation and identification of reaction components. | Identifying non-volatile intermediates and products in a reaction mixture. nih.gov |
This table outlines the potential utility of these techniques for studying a highly unreactive compound like Cycloheptane, tetradecafluoro-.
Environmental Fate, Transport, and Degradation Pathways
Abiotic Degradation Mechanisms and Environmental Transformation
Abiotic degradation of "Cycloheptane, tetradecafluoro-" is expected to be a slow process under typical environmental conditions due to the high energy required to break the C-F bonds. rsc.org
Direct photolysis of perfluorinated compounds can occur, particularly under specific ultraviolet (UV) wavelengths. Studies on other PFAS, such as perfluorocarboxylic acids (PFCAs), have shown that they are more susceptible to direct photolysis at shorter UV wavelengths, like 222 nm, compared to the more common 254 nm. nih.gov This process can lead to the cleavage of C-C bonds and subsequent formation of shorter-chain perfluorinated compounds. nih.gov For instance, the photolysis of PFOA has been observed to produce shorter-chain PFCAs. nih.gov It is plausible that "Cycloheptane, tetradecafluoro-" could undergo similar photochemical degradation, leading to ring-opening and the formation of smaller fluorinated molecules, although specific kinetic data are not available. The presence of other substances, such as nitrate, can also influence the rate of photolysis. nih.gov
The gas-phase photolysis of fluorinated compounds is an important atmospheric removal process. science.govyoutube.com For many organic compounds, the atmospheric lifetime is determined by their reaction with hydroxyl (OH) radicals during the day. researchgate.net However, for highly fluorinated compounds, this process is often slow. nih.gov The atmospheric lifetime of some perfluorinated compounds is estimated to be on the order of centuries or even millennia, primarily limited by transport to the mesosphere where they can be broken down by high-energy Lyman-alpha radiation. nih.govuea.ac.uk
Table 1: General Photochemical Degradation Data for Analogous Perfluorinated Compounds
| Compound Class | Wavelength (nm) | Key Findings | Reference |
|---|---|---|---|
| Perfluorocarboxylic Acids (PFCAs) | 222 | Enhanced photolysis compared to 254 nm; degradation involves decarboxylation and defluorination, forming shorter-chain PFCAs. | nih.gov |
| Perfluorooctanoic Acid (PFOA) | 254 (with Fe(III)) | 80% degradation after 4 hours, forming shorter-chain PFCAs and fluoride (B91410) ions. | nih.gov |
| Perfluoropolyethers | - | Low reactivity with OH radicals; atmospheric lifetime estimated to be >800 years, limited by mesospheric photolysis. | nih.gov |
Perfluorinated compounds are known for their high thermal stability. rsc.org For example, perfluoromethylcyclohexane is reported to be thermally stable to over 400°C. nih.gov When thermal decomposition does occur at very high temperatures, it typically involves the cleavage of C-C and C-F bonds, leading to the formation of a variety of smaller fluorinated compounds. elsevierpure.comrsc.org
Theoretical studies on the thermal decomposition of PFCAs suggest a mechanism involving HF elimination and the formation of short-lived intermediates that break down into smaller perfluorinated acyl fluorides. rsc.org Experimental studies on the thermal decomposition of gaseous short-chain PFCAs have identified products such as tetrafluoroethylene, hexafluoroethane, and carbonyl fluoride. nih.gov In the presence of oxygen, combustion can be more complete, but can also lead to the formation of other products depending on the reaction conditions. nih.gov For "Cycloheptane, tetradecafluoro-," thermal degradation would likely proceed through the breaking of the cycloheptane (B1346806) ring and subsequent fragmentation into smaller perfluorinated alkanes and alkenes.
Table 2: Thermal Degradation Data for Analogous Perfluorinated Compounds
| Compound/Class | Temperature Range (°C) | Major Degradation Products | Reference |
|---|---|---|---|
| Perfluoromethylcyclohexane | > 400 | Thermally stable below this temperature. | nih.gov |
| Perfluoropropionic Acid (PFPrA) (in N₂) | 200 - 780 | CF₂═CF₂, CF₃CF₂H, CF₃COF | nih.gov |
| Perfluorobutyric Acid (PFBA) (in N₂) | 200 - 780 | CF₃CF═CF₂ | nih.gov |
| Perfluorooctanoic Acid (PFOA) | - | Theoretical: Perfluorinated acyl fluorides, HF, CO, CO₂, COF₂ | rsc.org |
Biotic Degradation Pathways and Microbial Interactions
The microbial degradation of highly fluorinated compounds like "Cycloheptane, tetradecafluoro-" is a significant challenge due to the strength and stability of the C-F bond. nih.govacs.org
Microbial degradation of non-fluorinated cycloalkanes is a well-documented process involving various enzymatic pathways. nih.gov However, the presence of fluorine atoms dramatically alters the susceptibility of the molecule to microbial attack. While the biodegradation of some polyfluorinated compounds has been observed, the complete mineralization of perfluorinated compounds is rare. acs.org
Studies have shown that certain microbial communities, often under anaerobic conditions, can achieve partial defluorination of some PFAS. frontiersin.org This process can sometimes occur through cometabolism, where the degradation of the fluorinated compound is facilitated by the presence of another substrate. frontiersin.org The enzymes involved in the initial steps of PFAS degradation are often oxygenases. acs.org For instance, cytochrome P450 monooxygenases have been implicated in the defluorination of some fluorinated compounds. mdpi.com However, the specific enzymes and metabolic routes for the degradation of perfluorinated cycloalkanes have not been well-characterized.
The potential for bioremediation of sites contaminated with perfluorinated compounds is an area of active research. While "forever chemicals" are notoriously persistent, some microorganisms have demonstrated the ability to break them down. acs.org For example, certain bacteria can degrade some types of PFAS, although the rates are often slow. nih.gov The evolution of new degradation pathways in microorganisms is a possibility, but likely a very slow process given the recent introduction of these compounds into the environment on an evolutionary timescale. Research into identifying and engineering enzymes, such as dehalogenases and peroxidases, that can cleave the C-F bond is ongoing. nih.gov
Environmental Persistence and Atmospheric Interactions
Due to its chemical structure, "Cycloheptane, tetradecafluoro-" is expected to be highly persistent in the environment. nih.govresearchgate.net Like other PFAS, it is resistant to hydrolysis, photolysis under ambient conditions, and biodegradation. rsc.org This persistence means that once released, it can remain in the environment for very long periods, potentially leading to long-term exposure for ecosystems and humans. acs.org
In the atmosphere, its low reactivity with common atmospheric oxidants such as OH radicals suggests a long atmospheric lifetime. nih.gov This allows for long-range atmospheric transport, leading to the presence of PFAS in remote regions far from their sources. acs.org The primary sink for such persistent compounds in the atmosphere is likely photolysis by high-energy radiation in the upper atmosphere. nih.govuea.ac.uk
Advanced Analytical Methodologies for Comprehensive Characterization
Hyphenated Chromatographic-Spectrometric Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing Cycloheptane (B1346806), tetradecafluoro- in mixtures. These approaches provide both retention time information and mass-to-charge ratio or structural data, enabling confident identification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the trace analysis of perfluorinated compounds (PFCs) like tetradecafluorocycloheptane. nih.govresearchgate.net The technique's power lies in its high sensitivity and specificity, making it ideal for detecting low concentrations in intricate samples such as environmental water, soil, and biological tissues. nih.gov High-Resolution Mass Spectrometry (HRMS) further enhances analytical confidence by providing highly accurate mass measurements, which aids in formula determination.
Typically, reversed-phase chromatography is employed, and due to the acidic nature of many related PFCs, negative ion mode electrospray ionization (ESI) is the most common interface. For quantitative analysis, the selected reaction monitoring (SRM) mode on a triple quadrupole (QqQ) or quadrupole-linear ion trap (QqLIT) mass spectrometer is standard. nih.govresearchgate.net This involves isolating a specific precursor ion (the molecular ion or a characteristic adduct) and monitoring for a specific product ion generated through collision-induced dissociation. This process significantly reduces background noise and enhances the signal-to-noise ratio. nih.gov
Studies comparing different LC-MS/MS platforms for PFC analysis have shown that systems like the QqLIT can offer superior sensitivity and a wide linear dynamic range, which is crucial for quantifying compounds across varying concentration levels. nih.govresearchgate.net While specific fragmentation pathways for tetradecafluorocycloheptane are not widely published, perfluorinated compounds characteristically lose fragments of CF₂, CF₃, and other fluorocarbon moieties.
| Parameter | Typical Setting / Value |
|---|---|
| Chromatography Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of Methanol/Acetonitrile (B52724) and Water with buffer (e.g., Ammonium Acetate) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution (e.g., Orbitrap, TOF) |
| Scan Type | Selected Reaction Monitoring (SRM) for quantification; Full Scan for identification |
| Example Precursor Ion [M-H]⁻ | m/z 349 (for C₇F₁₄H⁻, illustrative) |
| Example Product Ions | Fragments corresponding to losses of CF₂, CF₃ |
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. plos.orgresearchgate.net Tetradecafluorocycloheptane, as a perfluorinated cycloalkane, is chemically inert and sufficiently volatile for direct GC-MS analysis without the need for derivatization. The primary role of derivatization is to increase the volatility or thermal stability of an analyte, which is generally not a concern for this compound.
However, in specific research contexts, derivatization might be optimized to enhance chromatographic peak shape or to introduce a specific functional group that allows for more sensitive and selective detection. For most applications involving tetradecafluorocycloheptane, direct injection is the standard procedure. The analysis typically utilizes a low-polarity capillary column. Electron ionization (EI) is the most common ionization technique, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) database. researchgate.net High-resolution GC-MS can provide accurate mass data, further confirming the elemental composition. copernicus.org
| Parameter | Typical Setting / Value |
|---|---|
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) |
| Column Type | Low-polarity (e.g., 5% Phenyl Polysiloxane) or mid-polarity phase |
| Oven Program | Temperature ramp from low (e.g., 40 °C) to high (e.g., 300 °C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
| Detector | Mass Spectrometer scanning a range (e.g., m/z 50-550) |
For complex mixtures containing unknown fluorinated compounds or isomers, on-line liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy, and its extension LC-NMR-MS, offer unparalleled capabilities for direct structural elucidation. rsc.org This technique physically couples the outlet of an LC system to the inlet of an NMR spectrometer's flow probe. As compounds elute from the column, they pass through the NMR detection coil, allowing for the acquisition of NMR spectra (particularly ¹H and ¹⁹F) in real-time.
This approach eliminates the laborious need for fraction collection and subsequent individual analysis. It directly links a chromatographic peak to its specific NMR spectrum, providing unambiguous structural information. rsc.org The addition of a mass spectrometer in an LC-NMR-MS setup provides three orthogonal pieces of data for each analyte: retention time, mass-to-charge ratio, and a detailed NMR spectrum. For a compound like tetradecafluorocycloheptane, the ¹⁹F NMR spectrum would be of primary interest, revealing the number of distinct fluorine environments and their coupling relationships, which is critical for confirming the cyclic structure and assessing purity.
Advanced Spectroscopic Techniques for Structural and Purity Assessment
While hyphenated techniques are crucial for mixture analysis, advanced spectroscopic methods provide the definitive data required for structural confirmation and purity verification of isolated or synthesized Cycloheptane, tetradecafluoro-.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of fluorinated organic molecules. biophysics.orgnih.gov The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance, high gyromagnetic ratio (similar to ¹H), and an exceptionally wide chemical shift range (over 400 ppm), which dramatically reduces the probability of signal overlap compared to proton NMR. icpms.cz
¹⁹F NMR: A ¹⁹F NMR spectrum of tetradecafluorocycloheptane provides a wealth of information. The number of distinct signals indicates the number of magnetically non-equivalent fluorine environments in the molecule, which is influenced by its conformation in solution. The chemical shifts are highly sensitive to the local electronic environment. ucsb.edu Furthermore, homonuclear ¹⁹F-¹⁹F coupling constants provide direct evidence of through-bond connectivity between fluorine atoms, helping to piece together the structure of the fluorinated carbon backbone.
¹³C NMR: A ¹³C NMR spectrum is essential for mapping the carbon skeleton. In fluorinated compounds, the spectra can be complex due to large ¹³C-¹⁹F coupling constants (J_CF). To simplify these spectra and identify the carbon resonances, ¹³C{¹H, ¹⁹F} double decoupling experiments are often performed, which collapse the complex multiplets into single lines. jeol.com The magnitude of the J_CF coupling can also provide valuable structural information.
The combination of 1D and 2D NMR experiments (e.g., ¹⁹F-¹⁹F COSY, ¹³C-¹⁹F HSQC) allows for the complete and unambiguous assignment of all signals and the definitive confirmation of the compound's structure and purity. nsf.gov
| NMR Technique | Information Gained | Typical Characteristics for Perfluoroalkanes |
|---|---|---|
| ¹⁹F NMR | Number and type of fluorine environments, F-F connectivity | Wide chemical shift dispersion (-CF₂- signals typically in the +80 to +140 ppm range relative to CFCl₃) ucsb.edu |
| ¹³C NMR | Carbon skeleton, C-F connectivity | Large ¹J_CF coupling constants (e.g., > 200 Hz) jeol.com |
| ¹⁹F-¹⁹F COSY | Correlation of coupled fluorine nuclei | Reveals geminal (F-C-F) and vicinal (F-C-C-F) coupling networks |
| ¹³C-¹⁹F HSQC | Direct correlation of carbon atoms with attached fluorine atoms | Maps the fluorinated carbon framework |
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint based on the vibrations of chemical bonds. ucsd.edunih.gov These methods are valuable for confirming the presence of specific functional groups and for studying the conformational dynamics of molecules. biophysics.org
Infrared (IR) Spectroscopy: For tetradecafluorocycloheptane, the IR spectrum is expected to be dominated by intense absorption bands associated with carbon-fluorine (C-F) stretching vibrations. These typically occur in the 1000–1400 cm⁻¹ region of the spectrum. elsevier.com The complexity of this region can provide insight into the molecule's symmetry and conformation.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar character. youtube.com Therefore, it is an excellent tool for probing the C-C backbone stretching vibrations of the cycloheptane ring. Since the C-F bonds cause a significant change in polarizability during vibration, they also give rise to strong Raman signals. The combination of IR and Raman is powerful because some vibrations may be strong in one technique and weak or silent in the other, providing a more complete vibrational picture. researchgate.net
By analyzing the vibrational spectra, potentially with the aid of computational chemistry (e.g., Density Functional Theory), it is possible to identify the characteristic frequencies associated with different conformers (e.g., chair, twist-chair, boat) of the cycloheptane ring and estimate their relative populations at a given temperature.
Methodologies for Trace Analysis and Impurity Profiling in Complex Matrices
The comprehensive characterization of "Cycloheptane, tetradecafluoro-," a perfluorinated cycloalkane (PFCA), in complex matrices necessitates the use of highly sensitive and selective analytical methodologies. Trace analysis is crucial for monitoring its presence in environmental samples, while impurity profiling is essential for quality control in industrial applications. The primary techniques employed for these purposes are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), often coupled with sophisticated sample preparation methods.
The detection and quantification of trace levels of "Cycloheptane, tetradecafluoro-" and related perfluorinated compounds (PFCs) in matrices such as water, soil, and biological tissues present significant analytical challenges due to the potential for low concentrations and matrix interference. nih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and powerful technique for the analysis of a broad range of PFCs, including those that are more polar. nih.govsemanticscholar.org For volatile and semi-volatile compounds like "Cycloheptane, tetradecafluoro-", gas chromatography-mass spectrometry (GC-MS) is a preferred method. nih.gov
Sample Preparation for Trace Analysis
Effective sample preparation is a critical first step to isolate and concentrate the analyte of interest from the sample matrix, thereby enhancing detection sensitivity and reducing matrix effects. Common techniques include:
Solid-Phase Extraction (SPE): This is a widely used method for extracting PFCs from aqueous samples. nih.gov Various sorbents can be employed, and the selection depends on the specific properties of the target analyte. For PFCs, specialized polymer-based or carbon-based sorbents are often effective. The process involves passing the liquid sample through a cartridge containing the solid sorbent, which retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent.
Liquid-Liquid Extraction (LLE): This technique is suitable for separating compounds based on their differential solubilities in two immiscible liquid phases. It can be effective for extracting "Cycloheptane, tetradecafluoro-" from aqueous matrices into an organic solvent.
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses elevated temperatures and pressures to increase the efficiency and speed of extraction from solid and semi-solid samples like soil, sediment, and tissues.
Instrumental Analysis for Trace Detection
Once extracted and concentrated, the sample is introduced into the analytical instrument.
Gas Chromatography-Mass Spectrometry (GC-MS): GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. phenomenex.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information. For enhanced sensitivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used. Electron ionization (EI) is a common ionization technique for GC-MS analysis of many organic compounds. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While GC-MS is well-suited for volatile compounds, LC-MS/MS is highly effective for a broader range of PFCs, including less volatile and more polar compounds. nih.govsemanticscholar.org The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity, allowing for the detection of trace levels of contaminants in complex samples. nih.gov
An illustrative example of GC-MS parameters for the analysis of similar perfluorinated compounds is presented in the table below. The retention time is a key parameter for identifying a compound under specific chromatographic conditions. phenomenex.com
| Parameter | Value/Description |
| Gas Chromatograph | Agilent 7890 or similar |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 50°C, ramp to 300°C |
| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 50-500 |
Impurity Profiling
Impurity profiling involves the identification and quantification of unwanted chemical substances present in a sample. nih.gov In the context of "Cycloheptane, tetradecafluoro-," impurities can arise from the manufacturing process, degradation, or storage. These impurities can include isomers, partially fluorinated compounds, or compounds with different carbon chain lengths. nih.gov
GC-MS is a powerful tool for impurity profiling of volatile and semi-volatile compounds. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confident identification of unknown impurities by determining their elemental composition.
A hypothetical table of major mass fragments for "Cycloheptane, tetradecafluoro-" is presented below. The molecular ion (M+) would be at m/z 350.
| m/z (mass-to-charge ratio) | Possible Fragment |
| 350 | [C7F14]+ (Molecular Ion) |
| 331 | [C7F13]+ |
| 281 | [C6F11]+ |
| 231 | [C5F9]+ |
| 181 | [C4F7]+ |
| 131 | [C3F5]+ |
| 69 | [CF3]+ |
Common potential impurities in technical-grade perfluorinated compounds can include isomers and compounds with a different degree of fluorination. A representative list of potential impurities in a "Cycloheptane, tetradecafluoro-" product is shown in the table below.
| Impurity Name | Chemical Formula | Potential Origin |
| Perfluoromethylcyclohexane | C7F14 | Isomeric impurity |
| Perfluoroethylcyclopentane | C7F14 | Isomeric impurity |
| Tridecafluorocycloheptane | C7HF13 | Incomplete fluorination |
| Dodecafluorocycloheptene | C7F12 | Dehydrofluorination byproduct |
The comprehensive characterization of "Cycloheptane, tetradecafluoro-" relies on the strategic application of advanced analytical techniques. The choice of methodology depends on the specific analytical goal, whether it is detecting trace amounts in environmental samples or identifying and quantifying impurities in a commercial product.
Emerging Research Directions and Specialized Industrial Applications
Development as Precursors for Advanced Functional Materials
The unique properties of perfluorinated compounds, including high thermal stability and chemical resistance, make them attractive candidates as building blocks for advanced functional materials. While specific research on Cycloheptane (B1346806), tetradecafluoro- as a direct precursor is not widely detailed in the public domain, the broader class of perfluorinated cycloalkanes is being explored for creating novel polymers and materials. The inert nature of the C-F bond provides a stable backbone for materials designed to withstand harsh chemical and thermal environments. Research in this area often focuses on introducing specific functional groups to the perfluorinated ring to enable polymerization or impart desired electronic or surface properties, although this remains a significant synthetic challenge.
Role in Semiconductor Manufacturing Processes (e.g., Etching, Chamber Cleaning, Heat Transfer Fluids)
The semiconductor industry relies heavily on a variety of per- and polyfluoroalkyl substances (PFAS) for numerous critical processes due to their unique combination of properties. semiconductors.orgz2data.com These chemicals are essential for manufacturing the high-quality, cutting-edge chips that power modern electronics. z2data.com Without access to PFAS, semiconductor production levels and the ability to fabricate the most advanced chips could be severely compromised. z2data.com
Heat Transfer Fluids: Perfluorinated fluids, including those in the same class as Cycloheptane, tetradecafluoro-, are used as heat transfer fluids in the semiconductor industry. semiconductors.org Their high dielectric strength, wide operating temperature range, and chemical inertness prevent short circuits and corrosion in the sophisticated thermal management systems of manufacturing equipment. These fluids are critical for maintaining the precise temperature control required during various fabrication steps. z2data.com
Etching and Chamber Cleaning: Fluorine-based plasmas are integral to semiconductor manufacturing for processes like plasma-enabled etching and the cleaning of deposition chambers. semiconductors.org Gaseous perfluorocarbons are used as a source of fluorine radicals in these plasma processes. These highly reactive radicals are effective at removing unwanted residues, such as silicon nitride, from the interior surfaces of process chambers. google.com For instance, dilute molecular fluorine can react with silicon nitride to form volatile SiF4, which is then pumped out of the chamber. google.com This cleaning is crucial for preventing contamination and ensuring high yields in chip production. While specific fluorinated compounds are used, the fundamental process relies on the generation of fluorine from a perfluorinated source.
Exploration in Specialized Optical Elements and Tracer Applications
The optical properties of perfluorinated compounds, characterized by low refractive indices and high transparency across a broad spectrum of wavelengths, make them subjects of exploration for specialized optical applications. These properties are advantageous for creating anti-reflective coatings, optical fibers with unique characteristics, and immersion fluids for high-resolution lithography.
Furthermore, the chemical inertness and low environmental background concentrations of specific perfluorinated compounds make them suitable for use as tracers in environmental and industrial studies. Their stability allows them to move through systems without reacting, enabling the tracking of fluid flows, leak detection, and geological surveying. While specific applications for Cycloheptane, tetradecafluoro- are not prominently documented, its properties align with the requirements for these specialized uses.
Innovations in Perfluorinated Cycloalkane Chemistry for Green Technology and Sustainable Alternatives
The exceptional persistence of many PFAS has prompted significant research into greener and more sustainable alternatives. gcande.org Historically, the industry has transitioned away from long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), towards short-chain alternatives. nih.govmst.dk This shift was driven by concerns over the bioaccumulation and toxicity of the older long-chain compounds. gcande.org
However, this transition has introduced new challenges, as some short-chain PFAS are more mobile in the environment. watertechonline.com The focus of innovation now includes several key areas:
Designing for Degradability: Research is underway to design fluorinated molecules that retain their desired performance characteristics during their service life but can degrade into benign substances afterward.
Closed-Loop Systems: For essential applications where alternatives are not viable, such as in semiconductor manufacturing, the industry is focused on developing technologies to minimize emissions and capture and recycle the compounds, creating a more circular economy for these chemicals. semiconductors.org
Non-Fluorinated Alternatives: In some applications, non-fluorinated alternatives are being developed. For example, chitosan-based materials and silicones are being explored for surface treatments, though they may face performance and application challenges compared to their fluorinated counterparts. berkeley.edu
The overarching goal is to apply the principles of green chemistry to the field of perfluorinated compounds, leading to the development of safer and more sustainable technologies that can meet the high-performance demands of modern industry. gcande.org
Q & A
Q. What are the recommended safety protocols for handling tetradecafluorocycloheptane in laboratory settings?
Tetradecafluorocycloheptane, like its non-fluorinated analog cycloheptane, is highly flammable and requires strict safety measures. Key protocols include:
- Storage : Use tightly sealed containers in cool, well-ventilated areas, away from oxidizers (e.g., peroxides, nitrates) .
- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Use grounded equipment to prevent static ignition .
- Exposure Mitigation : Implement fume hoods for vapor control and avoid skin contact, as fluorinated compounds may exhibit unique dermal absorption risks compared to hydrocarbons .
- Emergency Response : Use CO₂ or dry chemical fire extinguishers for fires. For spills, employ non-sparking tools and adsorbents like vermiculite .
Q. What synthetic routes are viable for tetradecafluorocycloheptane, and what parameters influence yield?
While direct synthesis data for tetradecafluorocycloheptane is limited, perfluorination methods for analogous compounds (e.g., dodecafluorocyclohexane) suggest:
- Fluorination Techniques : Reaction of cycloheptane with fluorine gas (F₂) under high-pressure, catalyzed by metal fluorides (e.g., CoF₃) at 150–300°C .
- Critical Parameters : Temperature control to avoid decomposition, inert atmosphere to prevent side reactions, and stoichiometric excess of fluorine for complete substitution .
- Purification : Distillation or fractional crystallization to isolate the perfluorinated product from partially fluorinated byproducts .
Q. Which analytical techniques are optimal for characterizing tetradecafluorocycloheptane’s purity and structure?
Key methods include:
- Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) to confirm molecular weight and fragmentation patterns, as demonstrated for dodecafluorocyclohexane .
- Vibrational Spectroscopy : FT-IR to identify C-F stretching modes (1000–1300 cm⁻¹) and ring deformation bands .
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to resolve fluorine environments and assess symmetry .
- Gas Chromatography (GC) : Paired with MS or FID detectors to quantify purity and detect volatile impurities .
Advanced Research Questions
Q. How do conformational dynamics of tetradecafluorocycloheptane differ from non-fluorinated cycloheptane?
Fluorine’s electronegativity and steric bulk significantly alter ring puckering:
- Puckering Coordinates : Apply Cremer-Pople parameters to quantify out-of-plane displacements, with fluorination likely increasing energy barriers for pseudorotation due to steric hindrance .
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G*) predict reduced flexibility compared to cycloheptane, favoring chair-like conformations to minimize F···F repulsion .
- Experimental Validation : X-ray crystallography or low-temperature NMR to resolve dominant conformers .
Q. What computational models predict the environmental persistence and bioaccumulation of tetradecafluorocycloheptane?
- Quantitative Structure-Activity Relationships (QSAR) : Use logP (octanol-water partition coefficient) and topological polar surface area (TPSA) to estimate bioaccumulation potential. Perfluoroalkyl substances typically exhibit high logP (>5) and low TPSA, indicating persistence .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or soil organic matter to assess bioavailability .
- Limitations : Extrapolate data from shorter-chain perfluorinated compounds (e.g., perfluorohexane), as tetradecafluorocycloheptane’s larger ring may reduce mobility in environmental matrices .
Q. How can researchers resolve discrepancies in toxicity data between tetradecafluorocycloheptane and related perfluorinated compounds?
- Comparative Studies : Conduct parallel in vitro assays (e.g., cytotoxicity in HEK293 cells) with tetradecafluorocycloheptane, perfluorocyclohexane, and perfluorohexane to isolate ring-size effects .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products in simulated environmental or biological systems, comparing pathways to known toxicants .
- Data Harmonization : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies addressing mechanistic gaps (e.g., endocrine disruption potential) .
Property Comparison Table
*Predicted based on analogous perfluorinated compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
